Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 160436-50-0
VCID: VC21286001
InChI: InChI=1S/C18H15F3N2O4/c1-3-26-17(24)15-14(22)13-11(18(19,20)21)8-12(23-16(13)27-15)9-4-6-10(25-2)7-5-9/h4-8H,3,22H2,1-2H3
SMILES: CCOC(=O)C1=C(C2=C(O1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)OC)N
Molecular Formula: C18H15F3N2O4
Molecular Weight: 380.3 g/mol

Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate

CAS No.: 160436-50-0

Cat. No.: VC21286001

Molecular Formula: C18H15F3N2O4

Molecular Weight: 380.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate - 160436-50-0

Specification

CAS No. 160436-50-0
Molecular Formula C18H15F3N2O4
Molecular Weight 380.3 g/mol
IUPAC Name ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C18H15F3N2O4/c1-3-26-17(24)15-14(22)13-11(18(19,20)21)8-12(23-16(13)27-15)9-4-6-10(25-2)7-5-9/h4-8H,3,22H2,1-2H3
Standard InChI Key JGOADFHNFGETPH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(O1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)OC)N
Canonical SMILES CCOC(=O)C1=C(C2=C(O1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)OC)N

Introduction

Chemical Identity and Fundamental Properties

Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate is identified by the CAS registry number 160436-50-0 . It belongs to the class of heterocyclic compounds containing fused ring systems. The compound has several characteristic functional groups including an amino group, a trifluoromethyl substituent, a methoxyphenyl moiety, and an ethyl carboxylate function, all arranged around a central furo[2,3-B]pyridine scaffold.

Physical and Chemical Properties

The compound's fundamental properties are summarized in the following table:

PropertyValue
CAS Number160436-50-0
Molecular FormulaC₁₈H₁₅F₃N₂O₄
Molecular Weight380.32 g/mol
AppearanceNot specified in available literature
Core StructureFuro[2,3-B]pyridine
Key Functional GroupsAmino, trifluoromethyl, methoxyphenyl, ethyl carboxylate

The compound contains several key structural elements that contribute to its chemical behavior and potential biological activities. The presence of the trifluoromethyl group (CF₃) likely enhances the compound's lipophilicity and metabolic stability, while the amino group can serve as a hydrogen bond donor in molecular interactions.

Structural Features and Molecular Design

The molecular architecture of Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate includes several key structural components that define its chemical behavior and potential biological interactions.

Core Scaffold and Functional Groups

The compound features a furo[2,3-B]pyridine core structure, which consists of a furan ring fused with a pyridine ring. This heterocyclic scaffold provides rigidity to the molecule and serves as a framework for the arrangement of functional groups. The key functional groups include:

  • An amino group at position 3, which can participate in hydrogen bonding interactions

  • A trifluoromethyl group at position 4, which enhances lipophilicity and metabolic stability

  • A 4-methoxyphenyl substituent at position 6, which can engage in π-π stacking interactions

  • An ethyl carboxylate group at position 2, which can participate in hydrogen bonding and influence the compound's pharmacokinetic properties

This arrangement of functional groups creates a unique electronic and steric environment that likely contributes to the compound's potential interactions with biological targets.

Synthesis Methodology

The synthesis of Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate involves a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and yield.

Synthetic Route

Structural Analogs and Comparative Analysis

Examining structural analogs of Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate provides valuable insights into structure-activity relationships and potential optimization strategies for pharmaceutical development.

Comparison with Similar Compounds

A closely related compound is Ethyl 3-amino-4-(trifluoromethyl)-6-phenylfuro[2,3-B]pyridine-2-carboxylate (CAS: 160436-48-6), which differs from our target compound by lacking the methoxy group on the phenyl ring . This structural difference, though seemingly minor, can significantly impact the compound's physicochemical properties and biological activities.

The table below compares the key properties of these two analogs:

PropertyEthyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylateEthyl 3-amino-4-(trifluoromethyl)-6-phenylfuro[2,3-B]pyridine-2-carboxylate
CAS Number160436-50-0160436-48-6
Molecular FormulaC₁₈H₁₅F₃N₂O₄C₁₇H₁₃F₃N₂O₃
Molecular Weight380.32 g/mol350.29 g/mol
Distinguishing FeatureContains 4-methoxyphenyl groupContains phenyl group without methoxy substitution
XLogP3Not reported4.6
Hydrogen Bond DonorsNot reported1
Hydrogen Bond AcceptorsNot reported8
Rotatable Bond CountNot reported4

This comparison highlights how subtle structural modifications can affect the molecular properties relevant to drug development, such as lipophilicity (XLogP3) and potential for intermolecular interactions (hydrogen bond donors and acceptors).

Applications in Medicinal Chemistry

The structural features of Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate suggest potential applications in various areas of medicinal chemistry and drug discovery.

Research Findings and Structure-Activity Relationships

Current research on Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate is still emerging, with much of the focus on understanding its structural properties and synthetic pathways.

Current State of Research

Based on the available literature, research on this compound appears to be in relatively early stages, with emphasis on synthesis and structural characterization rather than extensive biological evaluation. The compound's complex structure suggests it may have been designed as part of a medicinal chemistry program exploring structure-activity relationships of furo[2,3-B]pyridine derivatives.

The trifluoromethyl group at position 4 is a significant structural feature that likely influences the compound's metabolic stability and lipophilicity. This functional group is commonly incorporated into drug candidates to improve their pharmacokinetic properties, including enhanced bioavailability and metabolic stability. Similarly, the 4-methoxyphenyl substituent at position 6 can influence the compound's interaction with potential biological targets through hydrophobic and π-π stacking interactions.

Future Research Directions

Based on the structural features and potential applications of Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate, several promising research directions can be proposed.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator